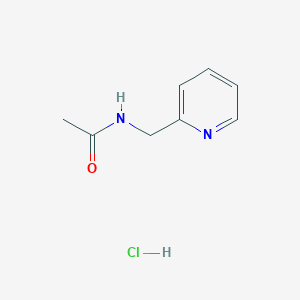
N-(pyridin-2-ylmethyl)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The empirical formula of N-(pyridin-2-ylmethyl)acetamide hydrochloride is C8H11ClN2O . The molecular weight is 186.64 . The structure of the compound is quasi-planar .Physical And Chemical Properties Analysis
N-(pyridin-2-ylmethyl)acetamide hydrochloride is a solid compound . It is soluble in water and ethanol. The empirical formula is C8H11ClN2O and the molecular weight is 186.64 .Scientific Research Applications
Chemical Characterization
“N-(pyridin-2-ylmethyl)acetamide hydrochloride” is a unique chemical compound with the empirical formula C8H11ClN2O and a molecular weight of 186.64 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Quantum Chemical Studies
This compound has been the subject of experimental and theoretical quantum chemical studies . It has been characterized using various techniques such as elemental analyses, FT-IR, UV–Vis., ESR, 1H-NMR, and thermal analysis . These studies have shown that the ligand is a tridentate ligand with three coordinate bonds .
Copper (II) Complex Formation
“N-(pyridin-2-ylmethyl)acetamide hydrochloride” has been used to form a copper (II) complex . The complex was suggested to be in a distorted octahedral structure with dx2-y2 ground state . This complex formation is significant as copper (II) complexes have been found to be more potent than their parent ligands in biological activity .
Biological Activity
The copper (II) complex of “N-(pyridin-2-ylmethyl)acetamide hydrochloride” has been evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Antifungal screening was performed against two species (Condida albicans and Aspergillus flavus) . The complex under investigation was found to possess notable biological activity .
Molecular Docking Simulation
Molecular docking investigation predicted different types of non-covalent interactions of the synthesized ligand towards Insulin-like growth factor 1 receptor (ID: 5FXR) . This suggests potential applications in the field of drug design and discovery .
Industrial Applications
Copper (II) complexes, like the one formed with “N-(pyridin-2-ylmethyl)acetamide hydrochloride”, have also been found to be useful in industrial applications .
Safety and Hazards
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h2-5H,6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECTPXCYBQPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



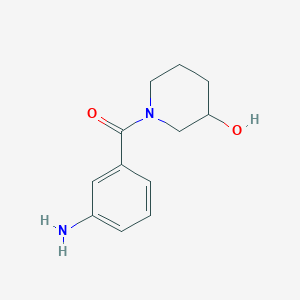
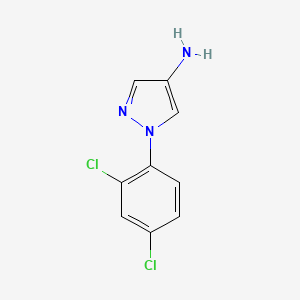


![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
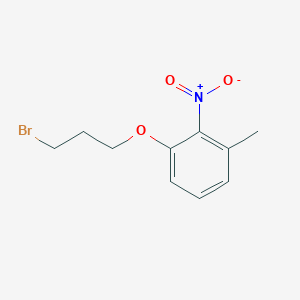
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

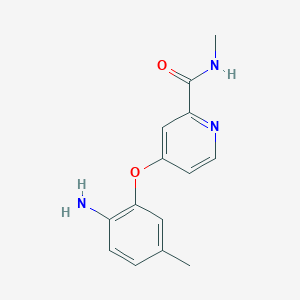

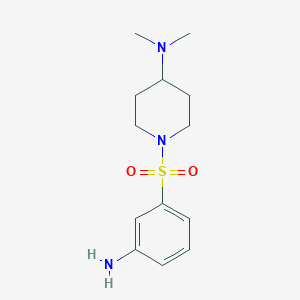
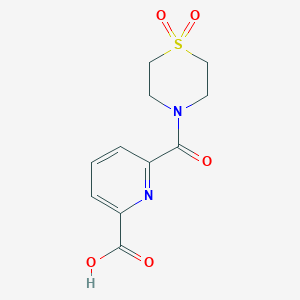
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)